molecular formula C11H13NO4 B1624300 (R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone CAS No. 79038-60-1

(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

Cat. No. B1624300
CAS RN: 79038-60-1
M. Wt: 223.22 g/mol
InChI Key: MBSIOZVFOWKTIH-SNVBAGLBSA-N
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Description

The compound is a derivative of oxazolidinone, a class of compounds that includes several important drugs . The presence of a hydroxyphenyl group suggests it may have properties similar to other phenolic compounds, which are often bioactive .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using enzymatic methods . For example, the enzyme vanillyl alcohol oxidase can catalyze the enantioselective hydroxylation of 4-alkylphenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the oxazolidinone ring could influence its reactivity, while the hydroxyphenyl group could contribute to its solubility .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. For example, if it has bioactive properties, it could be further developed as a drug .

properties

IUPAC Name

(5R)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSIOZVFOWKTIH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446099
Record name (R)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

CAS RN

79038-60-1
Record name (R)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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